molecular formula C20H20N2O2S2 B2958308 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide CAS No. 896026-29-2

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2958308
CAS No.: 896026-29-2
M. Wt: 384.51
InChI Key: XHWFUVGLCBILDZ-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound featuring a benzamide moiety linked to a substituted thiazole ring. This structural class of compounds is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the N-(thiazol-2-yl)-benzamide scaffold have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and pharmacological tools like this are crucial for probing its poorly understood physiological functions, which may include roles in the brain, pancreas, and immune system . Furthermore, structurally related thiazole derivatives have been extensively investigated for their potential anticancer activities in vitro, with studies indicating their ability to direct tumor cells toward apoptotic pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-4-24-15-11-9-14(10-12-15)18-13(2)26-20(21-18)22-19(23)16-7-5-6-8-17(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWFUVGLCBILDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a diverse range of biological effects, including antitumor, antimicrobial, and antiparasitic activities. This article aims to summarize the current understanding of its biological activity based on recent research findings.

The molecular formula of this compound is C17_{17}H18_{18}N2_{2}O1_{1}S2_{2}, with a molecular weight of approximately 314.46 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A systematic investigation into structurally similar compounds revealed that modifications to the thiazole ring significantly influenced their cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed enhanced antitumor activity due to improved binding affinity to target proteins involved in tumor growth regulation .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Notes
Compound AA549 (Lung Cancer)6.26 ± 0.33High activity in 2D assays
Compound BHCC827 (Lung Cancer)20.46 ± 8.63Moderate activity in 3D assays
This compoundMCF7 (Breast Cancer)TBDFurther studies needed

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that thiazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity Against Common Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Activity
Staphylococcus aureusTBDEffective
Escherichia coliTBDModerate
Pseudomonas aeruginosaTBDLimited

Antiparasitic Activity

Thiazole derivatives have been explored for their antiparasitic effects, particularly against malaria and leishmaniasis. This compound demonstrated significant activity against Plasmodium falciparum, with low cytotoxicity observed in HepG2 cell lines . The mechanism appears to involve interference with metabolic pathways crucial for parasite survival.

Case Study: Antimalarial Activity
In a study investigating the antimalarial properties of thiazole derivatives, the compound exhibited an IC50 value significantly lower than standard treatments, indicating its potential as a candidate for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Thiazole vs. Thiadiazole Derivatives
  • Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :
    • Structure : Contains a thiadiazole ring fused with an isoxazole group, linked to a benzamide.
    • Key Differences : The thiadiazole core lacks the ethoxyphenyl and methylthio substituents present in the target compound.
    • Spectral Data : IR shows C=O at 1606 cm⁻¹; MS m/z 348 (M⁺) .
Pyridine/Thiadiazole Hybrids (Compounds 8a–c from )
  • Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :
    • Structure : Combines a pyridine and thiadiazole ring.
    • Functional Groups : Acetyl and methyl groups on the pyridine.
    • Spectral Data : IR shows dual C=O at 1679 and 1605 cm⁻¹; MS m/z 414 (M⁺) .

Comparison : The target compound’s thiazole core may confer distinct electronic properties compared to thiadiazole or pyridine hybrids, influencing solubility and binding interactions.

Substituent Modifications

Alkoxy Group Variations ()
  • Compound 16: (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate.
  • Compound 17: (2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate.

Comparison : Both compounds feature ethoxy/propoxy substituents on phenyl rings but lack the thiazole core. The target compound’s ethoxy group may enhance lipophilicity compared to methoxy (shorter chain) or propoxy (longer chain) analogs .

Methylthio vs. Acetyl/Ester Groups
  • Compound 8b (6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester): Structure: Contains an ethyl ester and methyl group on a pyridine ring. Spectral Data: IR shows C=O at 1715 cm⁻¹ (ester) and 1617 cm⁻¹ (amide); MS m/z 444 (M⁺) .

Data Table: Structural and Spectral Comparison

Compound Name / ID Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Features
Target Compound C₂₁H₂₁N₂O₂S₂ 409.53 4-Ethoxyphenyl, 5-Me-thiazole, -SMe Not reported Expected IR: C=O (~1660 cm⁻¹), Ar-SMe (~680 cm⁻¹)
Compound 6 C₁₈H₁₂N₄O₂S 348.39 Isoxazole-thiadiazole, benzamide 160 IR: 1606 cm⁻¹ (C=O); MS: m/z 348
Compound 8a C₂₃H₁₈N₄O₂S 414.49 Pyridine-thiadiazole, acetyl 290 IR: 1679, 1605 cm⁻¹ (C=O); MS: m/z 414
Compound 16 C₂₉H₃₁N₃O₅ 501.58 4-Ethoxyphenyl, benzamide, acetate Not reported Likely IR: ester C=O (~1730 cm⁻¹)

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